molecular formula C26H24N4O4S B2937347 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1226439-43-5

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No. B2937347
CAS RN: 1226439-43-5
M. Wt: 488.56
InChI Key: PEAPDWGIBILFQE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties

The compound “3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole” has been studied for its nonlinear optical (NLO) properties . These properties are crucial for applications in optoelectronic device fabrication . The material’s ability to undergo second and third harmonic generation makes it a candidate for optical switching, optical logic, memory devices, and signal processing .

Electro-Optic Pockels Effect

Due to its significant electro-optic properties, this compound can be applied in the Electro-Optic Pockels Effect (EOPE) . EOPE is used in modulating light in fiber-optic communications and various photonic devices . The compound’s high static and dynamic polarizability suggests its potential for superior performance in these applications .

Optical Switching

The compound’s NLO properties contribute to its application in optical switching . Optical switches are essential for directing light paths in telecommunication networks without converting it to electrical signals. This compound’s high hyperpolarizability indicates its potential to improve the efficiency of optical switches .

Optical Logic

In the field of optical computing , optical logic gates are fundamental components. The compound’s NLO properties could be utilized to create optical logic gates , which perform logical operations using light instead of electricity, potentially leading to faster and more energy-efficient computing systems .

Memory Devices

The compound’s NLO properties may be harnessed for use in optical memory devices . These devices store data optically and have the potential for high-density storage and fast data retrieval. The compound’s high second and third harmonic generation values suggest it could enhance the performance of optical memory devices .

Signal Processing

Optical signal processing: benefits from materials with strong NLO properties. This compound could be used to develop components for real-time signal processing systems that are faster and more efficient than electronic counterparts, particularly in high-speed communication systems .

Optoelectronic Device Fabrication

The compound’s superior NLO properties indicate its potential use in optoelectronic device fabrication . Optoelectronic devices, which convert electrical signals into photon signals and vice versa, are integral to modern technology, including sensors, solar cells, and light-emitting diodes (LEDs) .

Vibrational Spectroscopy

Lastly, the compound’s well-defined vibrational modes, as established through computational studies, suggest its application in vibrational spectroscopy . This technique is used to analyze molecular vibrations and can be applied in material characterization and chemical analysis .

These applications highlight the compound’s versatility and potential impact across various scientific fields. The referenced study provides a comprehensive analysis of the compound’s electronic, optical, and NLO properties, which underpin these applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole' involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form the intermediate 3-(4-chlorophenyl)-5-(2-hydroxy-2-methylpropyl)-1,2,4-oxadiazole. This intermediate is then reacted with 1-(4-propylphenyl)sulfonylpyrrolidine-2-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "2-amino-2-methyl-1-propanol", "1-(4-propylphenyl)sulfonylpyrrolidine-2-carboxylic acid" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine to form the intermediate 3-(4-chlorophenyl)-5-(2-hydroxy-2-methylpropyl)-1,2,4-oxadiazole.", "Step 2: The intermediate from step 1 is then reacted with 1-(4-propylphenyl)sulfonylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the final product 3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole." ] }

CAS RN

1226439-43-5

Product Name

3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Molecular Formula

C26H24N4O4S

Molecular Weight

488.56

IUPAC Name

3-(2-phenylethyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H24N4O4S/c1-17(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)16-30-21-13-15-35-23(21)25(31)29(26(30)32)14-12-18-6-4-3-5-7-18/h3-11,13,15,17H,12,14,16H2,1-2H3

InChI Key

PEAPDWGIBILFQE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4

solubility

not available

Origin of Product

United States

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